3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
Overview
Description
The compound “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal” is a type of organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S, which contains a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and context-dependent . For instance, the antioxidant activity of synthesized thiophenes has been surveyed, and some of the synthesized thiophenes also had antimicrobial characteristics clarified by the disk diffusion experiment on Gram-positive and Gram-negative bacteria .Scientific Research Applications
Crystal Structure Analysis
The crystal structures of chalcones, including compounds closely related to 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal, have been extensively studied to understand their hydrogen-bonded chains and conformations within crystals. For instance, the analysis of such chalcones revealed the formation of simple hydrogen-bonded C(5) chains, indicating their potential applications in the development of molecular materials with specific crystal packing features (Girisha et al., 2016).
Anticancer Potential
Derivatives of 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal have been identified as potential apoptosis inducers, showing activity against breast and colorectal cancer cell lines. This highlights their applications in discovering new anticancer agents and understanding the molecular mechanisms of apoptosis (Zhang et al., 2005).
Antioxidant Activity
A series of derivatives synthesized from 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal demonstrated significant in vitro antioxidant activities. This suggests their use as potential antioxidants, with their efficacy supported by molecular docking, ADMET, QSAR, and bioactivity studies, showcasing their application in combating oxidative stress-related diseases (Prabakaran et al., 2021).
Nonlinear Optical Properties
Chalcone derivatives, including those related to 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal, have been studied for their third-order nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, indicating the potential use of such compounds in the development of new optical materials (Ng et al., 2019).
Antimicrobial Studies
Research has also explored the antimicrobial potential of compounds derived from or related to 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal. These studies are crucial for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Prabhudeva et al., 2017).
Future Directions
The future directions for research on “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal” and related compounds are broad and promising. Thiophene-based analogs have attracted increasing attention due to their numerous pharmacological activities . Changes in their structures have displayed a high degree of diversity that has proven to result in a broad spectrum of biological activities . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWRTRQJKPWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(S1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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